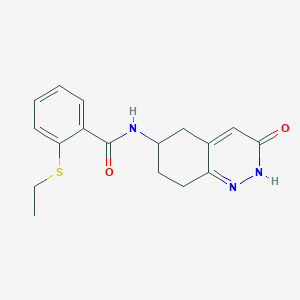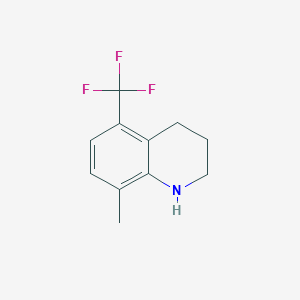![molecular formula C25H25N3O4S B2763519 N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-83-6](/img/no-structure.png)
N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Quinazoline derivatives have been synthesized through various methodologies, showcasing the compound's chemical versatility and potential for modification. The synthesis techniques involve reactions of specific precursors like anthranilamide with isocyanates, leading to novel quinazoline frameworks such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones and their derivatives (Chern et al., 1988). These methodologies highlight the compound's structural diversity and the possibility for further functionalization.
Biological Activity
Quinazoline derivatives exhibit a wide range of biological activities, including anti-monoamine oxidase and antitumor properties. For instance, substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones demonstrated significant antitumor activity, underscoring the potential therapeutic applications of these compounds (Markosyan et al., 2015). Additionally, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against a range of viruses, further illustrating the compound's potential in antiviral therapy (Selvam et al., 2007).
Innovative Methodologies
The research into quinazoline derivatives also involves innovative methodologies for their synthesis and application. Techniques such as microwave-assisted synthesis have been employed to create novel quinazolin-4(3H)-ones efficiently, demonstrating the ongoing innovation in chemical synthesis and the exploration of new therapeutic agents (Selvam et al., 2007). These approaches not only expand the chemical toolbox but also open new avenues for the development of compounds with significant biological activities.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the reaction of 2-(cyclohexen-1-yl)ethanamine with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-(cyclohexen-1-yl)ethanamine", "4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-(cyclohexen-1-yl)ethanamine in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a few minutes.", "Step 3: Add 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide." ] } | |
CAS RN |
688055-83-6 |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Molecular Formula |
C25H25N3O4S |
Molecular Weight |
463.55 |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H25N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h4,6-9,12-13H,1-3,5,10-11,14-15H2,(H,26,29)(H,27,33) |
InChI Key |
OKXAYDFQFWBNII-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



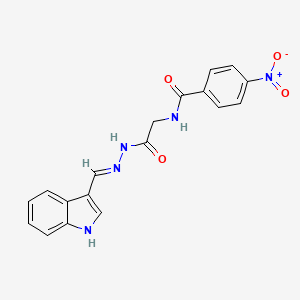
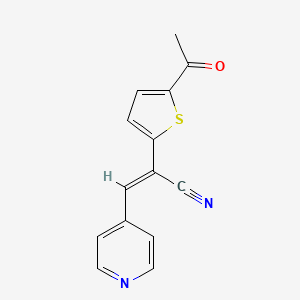
![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2763442.png)
![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate](/img/structure/B2763445.png)
![(Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2763447.png)

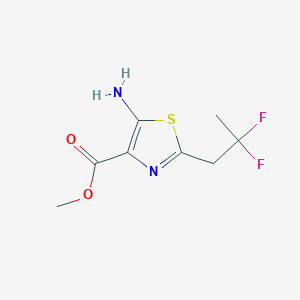

![6-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2763452.png)
![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)

